Technical Whitepaper: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one
Technical Whitepaper: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one
A Versatile Reagent for Gem-Difluoroalkylation in Drug Discovery
Executive Summary & Chemical Profile[1]
2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (CAS: 149229-27-6 ) represents a specialized fluorinated building block designed for the late-stage functionalization of bioactive molecules. In modern medicinal chemistry, this reagent serves a dual purpose: it introduces the metabolically stable gem-difluoromethylene (
Unlike simple alkyl halides, this reagent combines the radical reactivity of the C-Br bond with the electronic modulation of the morpholine amide, making it an ideal candidate for Atom Transfer Radical Addition (ATRA) and photoredox catalysis.
Chemical Identity & Properties[2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2-Bromo-2,2-difluoro-1-(morpholin-4-yl)ethan-1-one |
| CAS Number | 149229-27-6 |
| Molecular Formula | |
| Molecular Weight | 244.04 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Density | ~1.83 g/cm³ (Predicted) |
| Boiling Point | ~326°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; limited solubility in water. |
| Stability | Hygroscopic; store under inert atmosphere (Ar/N2) at 2–8°C. |
Mechanistic Utility: The Fluorine Effect
The strategic value of this reagent lies in the gem-difluoro effect . The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which lowers the pKa of neighboring protons (if any) and alters the conformation of the molecule due to stereoelectronic gauché effects.
Reactivity Profile
The C-Br bond in this molecule is significantly weakened by the adjacent electron-withdrawing carbonyl and fluorine atoms, making it highly susceptible to Single Electron Transfer (SET) . This allows the generation of a stabilized
Mechanism of Action (Radical Addition)
The following diagram illustrates the mechanism when used in a copper-catalyzed ATRA reaction.
Figure 1: Mechanism of Copper-Catalyzed Atom Transfer Radical Addition (ATRA).
Applications in Medicinal Chemistry
Bioisosterism and Metabolic Stability
The
-
Lipophilicity: Fluorination typically increases lipophilicity (
), enhancing membrane permeability. -
Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), effectively blocking oxidative metabolism (e.g., by Cytochrome P450) at that position.
The Morpholine Advantage
Incorporating the morpholine ring via this reagent offers distinct advantages:
-
Solubility: The ether oxygen in morpholine accepts hydrogen bonds, improving aqueous solubility compared to piperidine or benzene analogs.
-
pKa Modulation: The basic nitrogen (typically pKa ~8.3) allows for salt formation, aiding in formulation.
Experimental Protocols
Protocol A: Synthesis of the Reagent
If the reagent is not commercially available, it can be synthesized via aminolysis of ethyl bromodifluoroacetate.
Reagents: Ethyl bromodifluoroacetate (1.0 equiv), Morpholine (1.0 equiv), Ethanol (Solvent).
-
Setup: Charge a flame-dried round-bottom flask with anhydrous Ethanol (0.5 M concentration relative to ester).
-
Addition: Add Ethyl bromodifluoroacetate (1.0 equiv) and cool to 0°C.
-
Aminolysis: Add Morpholine (1.0 equiv) dropwise over 20 minutes. Note: The reaction is exothermic.[1][2]
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (formation of a more polar spot) or
NMR. -
Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate and wash with 1N HCl (to remove unreacted morpholine) followed by Brine.
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Copper-Catalyzed ATRA (Application)
Use this protocol to couple the reagent with a terminal alkene.
Reagents: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.2 equiv), Alkene (1.0 equiv), CuI (10 mol%), 1,10-Phenanthroline (15 mol%), Solvent (DCM or Acetonitrile).
-
Degassing: In a Schlenk tube, combine the alkene, CuI, and Phenanthroline. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent.
-
Initiation: Add the bromodifluoro reagent via syringe.
-
Heating: Seal the tube and heat to 60–80°C (depending on substrate stability) for 12–24 hours.
-
Analysis: Check
NMR. The characteristic triplet of the group in the starting material (approx -60 ppm) will shift significantly in the product.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for ATRA reactions.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (H314).[3] The hydrolyzable bromide can generate HBr upon contact with moisture.
-
Acute Toxicity: Harmful if swallowed (H302).[3]
Handling Procedures:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Ventilation: Always handle inside a functioning fume hood.
-
Spill Control: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong bases or oxidizers.
References
-
PubChem Compound Summary. (2025). 2-Bromo-1-(morpholin-4-yl)ethan-1-one and related difluoro analogs. National Center for Biotechnology Information. Link
-
Beilstein Journal of Organic Chemistry. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. (Discusses radical behavior of halothane-like derivatives). Link
-
Journal of Medicinal Chemistry. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (Review of morpholine utility). Link
-
ChemicalBook. (2025). Synthesis of 2-Bromo-2,2-difluoroacetamide derivatives. Link
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Bromo-2,2-difluoroacetamides. Link
***Figure 1:** 2D Chemical Structure of 2-bromo-2,2-difluoro-1-morpholinoethan-1-one.*
